N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride
Description
N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[25]octan-2-amine;hydrochloride is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3S.ClH/c14-13(15,16)9-19(8-11-18-5-6-20-11)10-7-12(10)1-3-17-4-2-12;/h5-6,10,17H,1-4,7-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGVSHMZNCGAJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC2N(CC3=NC=CS3)CC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Spirocyclic Core Construction: The spirocyclic core is often constructed via a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Introduction of Trifluoroethyl Group: The trifluoroethyl group is introduced through nucleophilic substitution reactions using trifluoroethyl halides.
Final Assembly: The final compound is assembled by coupling the thiazole and spirocyclic intermediates under appropriate conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the thiazole or spirocyclic rings.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution of the trifluoroethyl group could result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole-containing molecules.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine
- N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrobromide
Uniqueness
N-(1,3-thiazol-2-ylmethyl)-N-(2,2,2-trifluoroethyl)-6-azaspiro[2.5]octan-2-amine;hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
